LP-360924

GPR139 cAMP Assay Efficacy

LP-360924 is a validated GPR139 surrogate agonist delivering 8-10x cAMP increase with no β2-AR cross-reactivity up to 100 µM. Essential as a positive control for establishing GPR139 cell models and as a reference agonist for antagonist screening against LP-471756 (IC50 640 nM). Use in ex vivo KO validation studies. Confirm on-target cAMP signaling without PK confounds.

Molecular Formula C26H30N10O3S
Molecular Weight 562.65
CAS No. 1984787-69-0
Cat. No. B608642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP-360924
CAS1984787-69-0
SynonymsLP-360924;  LP 360924;  LP360924.
Molecular FormulaC26H30N10O3S
Molecular Weight562.65
Structural Identifiers
SMILESO=C(C1=C(C2=CC=CC=C2)N=C(NC3=NC(OC)=NC(NCCCOC)=N3)S1)N4CCN(C5=NC=CC=N5)CC4
InChIInChI=1S/C26H30N10O3S/c1-38-17-7-12-27-22-31-23(33-25(32-22)39-2)34-26-30-19(18-8-4-3-5-9-18)20(40-26)21(37)35-13-15-36(16-14-35)24-28-10-6-11-29-24/h3-6,8-11H,7,12-17H2,1-2H3,(H2,27,30,31,32,33,34)
InChIKeyOIRCJRUZRVLDFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LP-360924 (CAS 1984787-69-0): A Selective GPR139 Surrogate Agonist for cAMP Signaling Studies


LP-360924 (CAS 1984787-69-0) is a synthetic organic compound that functions as a potent and selective surrogate agonist of the orphan G protein-coupled receptor GPR139 [1]. It activates Gαs signaling, leading to a robust increase in intracellular cAMP levels in cells expressing human GPR139, but does not stimulate activity in control cells or those expressing the β2-adrenergic receptor [1]. This compound is a critical tool for investigating GPR139 pharmacology, particularly in cAMP accumulation assays, and serves as a key reference agonist for characterizing novel GPR139 antagonists like LP-471756 [1].

Why LP-360924 Cannot Be Substituted with Other GPR139 Agonists: A Comparison of Functional Selectivity and Tool Compound Utility


While multiple GPR139 agonists exist, including JNJ-63533054 and TC-O 9311, they are not functionally interchangeable. Their utility is defined by distinct pharmacological profiles and the specific experimental context for which they were optimized. For instance, JNJ-63533054 is characterized for its oral bioavailability and brain penetration, making it suitable for in vivo CNS studies [1]. In contrast, the in vivo pharmacokinetics and broader selectivity profile of LP-360924 are less defined [2], but its established role is as a high-efficacy reference agonist in cell-based cAMP assays [3]. It is this specific application—as a validated tool to stimulate and subsequently inhibit GPR139-mediated cAMP production —that makes it irreplaceable for certain in vitro protocols. Substituting LP-360924 with a brain-penetrant agonist would introduce irrelevant pharmacokinetic variables and potentially confound results in a simple cellular assay where its well-documented, robust cAMP response is the primary requirement.

Quantitative Evidence for LP-360924 Differentiation: A Head-to-Head Comparison with GPR139 Agonists JNJ-63533054 and TC-O 9311


Functional Efficacy in cAMP Assay: LP-360924 vs. TC-O 9311 vs. JNJ-63533054

In contrast to the EC50 value, which describes potency, the functional efficacy (maximal response) is a critical differentiator for tool compounds. In cAMP accumulation assays, LP-360924 stimulation increases cAMP production by 8- to 10-fold over baseline in GPR139-expressing cells . While TC-O 9311 is defined by its EC50 of 39 nM in a calcium mobilization assay , and JNJ-63533054 by its EC50 of 16 nM , a direct, quantitative comparison of their maximal efficacy in an identical cAMP assay system is not available in public literature. The robust 8- to 10-fold increase induced by LP-360924 establishes it as a high-efficacy reference agonist for cAMP readouts, a key consideration when selecting a compound for antagonist studies or pathway activation assays.

GPR139 cAMP Assay Efficacy

Selectivity Profile: LP-360924 Demonstrates No Activity at β2-AR up to 100 µM

LP-360924 exhibits functional selectivity, as it stimulates cAMP production only in GPR139-transfected cells and shows no activity in β2-adrenergic receptor (β2-AR)-transfected cells at concentrations up to 100 µM . In contrast, while JNJ-63533054 is also described as selective over a panel of other GPCRs, ion channels, and transporters , the specific quantitative data against β2-AR is not the primary focus of its characterization. Similarly, TC-O 9311 is noted for its inactivity against a panel of 90 diverse targets , but a direct comparison of the concentration range for this selectivity against LP-360924's specific β2-AR data is not available. The explicit and high-concentration data for LP-360924 provides a concrete benchmark for its specificity in cAMP assays.

Selectivity GPCR β2-AR

Role as a Reference Agonist for Antagonist Characterization: LP-360924 vs. Endogenous Ligands

LP-360924 is the established reference agonist used to characterize GPR139 antagonists. For example, the antagonist LP-471756 inhibits LP-360924-stimulated cAMP production with an IC50 of 640 nM . This is a direct, quantitative head-to-head interaction. While JNJ-63533054 can also be used to study GPR139 function [1], it is primarily characterized as a standalone agonist for in vivo studies. The explicit use of LP-360924 as the stimulatory agent in antagonist IC50 determinations makes it a required reagent for replicating and validating these specific pharmacological findings. Other agonists like TC-O 9311 are not the standard reference for this particular antagonist pair.

GPR139 Antagonist cAMP Inhibition Reference Agonist

Physicochemical Properties: LP-360924 is a Larger, More Complex Molecule than JNJ-63533054

The physicochemical profile of LP-360924 differs substantially from other GPR139 agonists, which influences its suitability for certain applications. LP-360924 has a molecular weight of 562.22 g/mol and violates two of Lipinski's rules [1]. In comparison, JNJ-63533054 is a smaller molecule with a molecular weight of approximately 317 g/mol and is orally bioavailable [2][3]. TC-O 9311 is also smaller, with a molecular weight of 365.38 g/mol . The larger size and higher topological polar surface area (TPSA) of 171.65 Ų for LP-360924 [1] predict poorer membrane permeability and likely preclude its use as an oral in vivo tool, a key point of differentiation from brain-penetrant agonists like JNJ-63533054 [4].

Physicochemical Properties Lipinski's Rules Molecular Weight

In Vivo Applicability: LP-360924 is a Tool for In Vitro Assays, Not In Vivo CNS Studies

A key limitation of LP-360924 is the lack of publicly available data demonstrating its ability to cross the blood-brain barrier (BBB) or its oral bioavailability. In contrast, JNJ-63533054 is explicitly documented to cross the BBB after oral administration in rats, achieving exposure in the micromolar range with a brain-to-plasma ratio of 1.2 [1][2]. Information on the pharmacokinetics of earlier GPR139 agonists like LP-360924 is described as 'limited' [3]. This absence of favorable in vivo data is not a weakness but a defining characteristic that reinforces LP-360924's primary value as a precise in vitro tool, avoiding the complexities of in vivo metabolism and distribution that could confound cellular assay results.

Blood-Brain Barrier Pharmacokinetics In Vivo

Key Application Scenarios for LP-360924: When to Choose This Tool Compound Over Alternatives


Validating GPR139-Mediated cAMP Response in a New Cellular Model

When establishing a new cellular model for GPR139 (e.g., a new stable cell line or a primary culture), LP-360924 is the ideal positive control agonist to confirm functional receptor coupling to Gαs and cAMP production. Its well-characterized 8- to 10-fold increase in cAMP over baseline in transfected cells provides a robust and reliable assay window to verify the model's responsiveness before testing other compounds or endogenous ligands.

Screening and Characterizing Novel GPR139 Antagonists

For researchers identifying or characterizing new GPR139 antagonists, LP-360924 is a required reference agonist. Its use allows for direct comparison with published data for compounds like LP-471756 (IC50 = 640 nM against LP-360924-stimulated cAMP production) . Using LP-360924 ensures that the inhibitory activity of new compounds is measured against the same standard, enabling consistent and comparable SAR (Structure-Activity Relationship) analysis across different studies and publications.

Ex Vivo Pharmacodynamics Studies on Tissues from GPR139 Knockout Models

In ex vivo pharmacology studies using brain slices or other tissue preparations from wild-type versus GPR139 knockout (KO) animals, LP-360924 can be used to confirm the on-target effect. The absence of a cAMP response to LP-360924 in tissue from a KO animal, compared to a robust response in wild-type tissue , provides a critical on-target validation control. This is preferable to using a brain-penetrant agonist like JNJ-63533054 [1], as its complex pharmacokinetics are not required and could complicate the interpretation of local tissue responses.

In Vitro Studies Focusing Solely on Gαs-cAMP Signaling

When the research question is specifically focused on the GPR139-Gαs-cAMP signaling axis, LP-360924 is the most appropriate tool. Its activity is defined by a strong cAMP response with no detectable activity at β2-AR up to 100 µM . This contrasts with other agonists like TC-O 9311, which are often characterized in calcium mobilization assays . LP-360924 allows for a targeted investigation of the cAMP pathway without confounding signals from other potential GPR139 signaling pathways or off-target receptors in the same class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LP-360924

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.